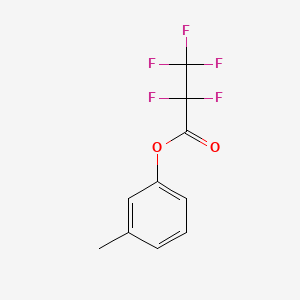

3-Methylphenyl pentafluoropropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24271-51-0 |

|---|---|

Molecular Formula |

C10H7F5O2 |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

(3-methylphenyl) 2,2,3,3,3-pentafluoropropanoate |

InChI |

InChI=1S/C10H7F5O2/c1-6-3-2-4-7(5-6)17-8(16)9(11,12)10(13,14)15/h2-5H,1H3 |

InChI Key |

VCFKKISUOVMLFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies: Advanced Strategies for the Preparation of 3 Methylphenyl Pentafluoropropanoate

Classical and Contemporary Synthetic Methodologies for 3-Methylphenyl Pentafluoropropanoate

The principal routes to this compound are centered around the acylation of 3-methylphenol with a suitable pentafluoropropionylating agent. These methods are foundational in organic synthesis and have been adapted for the preparation of a wide array of esters.

Esterification Approaches for Pentafluoropropanoates

Direct esterification of 3-methylphenol with pentafluoropropionic acid can be challenging and often requires a catalyst to proceed at a reasonable rate. Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to protonate the carboxylic acid, thereby increasing its electrophilicity. The reaction is typically performed at elevated temperatures with the removal of water to drive the equilibrium towards the formation of the ester.

A more common and generally more efficient approach is the acylation of 3-methylphenol with a more reactive derivative of pentafluoropropionic acid, such as pentafluoropropionyl chloride or pentafluoropropionic anhydride (B1165640). scbt.comchemicalbook.com The reaction of 3-methylphenol with pentafluoropropionyl chloride is a classic example of Schotten-Baumann type acylation. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and also acts as a nucleophilic catalyst. nih.gov

Similarly, pentafluoropropionic anhydride is a highly effective acylating agent for 3-methylphenol. scbt.comnih.gov This reaction is often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), which significantly accelerates the rate of acylation. researchgate.netacgpubs.org

| Acylating Agent | Catalyst/Base | Typical Solvent | Temperature (°C) | General Observations |

| Pentafluoropropionyl Chloride | Pyridine or Triethylamine | Dichloromethane, Toluene (B28343) | 0 to room temperature | Efficient reaction, requires a stoichiometric amount of base. |

| Pentafluoropropionic Anhydride | DMAP (catalytic) | Dichloromethane, THF | Room temperature | High yields, DMAP is a highly effective catalyst. researchgate.netacgpubs.org |

| Pentafluoropropionic Acid | Sulfuric Acid or p-TSA | Toluene | Reflux | Equilibrium-driven, requires water removal. |

Condensation Strategies in Fluorinated Ester Synthesis

Condensation reactions, particularly those involving coupling agents, provide an alternative and often milder route to this compound. The Steglich esterification, for instance, utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of DMAP, to couple 3-methylphenol with pentafluoropropionic acid. This method is advantageous as it proceeds under neutral conditions and at room temperature, making it suitable for substrates that are sensitive to acid or high temperatures.

Another notable condensation method is the Mitsunobu reaction. This reaction employs a mixture of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 3-methylphenol for nucleophilic attack by the carboxylate of pentafluoropropionic acid. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 3-methylphenol.

Multistep Synthetic Pathways Utilizing Fluorinated Precursors

In some instances, a multistep approach may be employed for the synthesis of this compound, particularly when specific starting materials are more readily available or when certain regioselectivities are desired in more complex molecules. One such pathway could involve the synthesis of a fluorinated building block that is later coupled with the aromatic ring.

For example, a synthetic route could begin with the preparation of a pentafluoropropoxy-containing intermediate which is then used in a cross-coupling reaction with a suitable derivative of 3-methylphenol. While more complex, such strategies can offer greater control over the final product's structure, especially in the context of synthesizing analogues with varied substitution patterns on the aromatic ring. nih.gov

Advanced Synthetic Strategies for Enhancing Yield and Selectivity in Fluorinated Ester Systems

The pursuit of higher efficiency and selectivity in the synthesis of fluorinated esters like this compound has led to the development of advanced strategies that focus on the nature of the reagents and the optimization of reaction parameters.

Impact of Fluorinated Reagents on Synthetic Outcomes

The use of highly fluorinated acylating agents, such as pentafluoropropionyl chloride and pentafluoropropionic anhydride, significantly influences the outcome of the esterification reaction. The strong electron-withdrawing nature of the pentafluoroethyl group makes the carbonyl carbon of these reagents highly electrophilic, thus promoting a rapid reaction with the nucleophilic hydroxyl group of 3-methylphenol. This high reactivity allows the reactions to be carried out under mild conditions, often leading to high yields of the desired ester.

The choice of the fluorinated reagent can also impact the purification of the final product. For instance, when using pentafluoropropionic anhydride, the byproduct is pentafluoropropionic acid, which can be readily removed by an aqueous base wash. In contrast, the use of pentafluoropropionyl chloride generates hydrochloric acid, which is typically neutralized by a base, leading to the formation of a salt that needs to be separated.

Strategic Optimization of Synthetic Parameters for Enhanced Efficiency and Minimized Side-Product Formation

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of side products. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of catalyst can have a profound effect on the reaction rate and selectivity. For acylations with acid anhydrides, DMAP is a superior catalyst compared to pyridine due to its greater nucleophilicity. researchgate.netacgpubs.org The catalytic cycle involves the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the phenol.

Solvent Effects: The solvent can influence the reaction rate and the solubility of the reactants and catalyst. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and toluene are commonly used for these types of acylation reactions. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction kinetics.

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions. For the highly reactive pentafluoropropionylating agents, reactions can often be conducted at or below room temperature, which helps to maintain high selectivity. The reaction time should be optimized to ensure complete conversion of the starting materials without allowing for significant product degradation or side reactions.

A potential side reaction in the acylation of phenols is the Fries rearrangement, where the O-acylated product rearranges to a C-acylated product (a hydroxyketone) under the influence of a Lewis or Brønsted acid catalyst and often at elevated temperatures. However, the mild conditions typically employed for the synthesis of this compound using highly reactive acylating agents generally suppress this side reaction.

| Parameter | Influence on Synthesis | Optimization Strategy |

| Catalyst | Accelerates the reaction rate and can influence selectivity. | Screen different catalysts (e.g., pyridine, DMAP) and optimize loading. |

| Solvent | Affects solubility, reaction rate, and work-up. | Choose an appropriate aprotic solvent based on reactant solubility and reaction temperature. |

| Temperature | Influences reaction rate and the formation of byproducts. | Conduct the reaction at the lowest effective temperature to maximize selectivity. |

| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time. |

| Stoichiometry | Affects yield and can lead to side reactions if not controlled. | Use a slight excess of the acylating agent to ensure complete conversion of the phenol. |

By carefully selecting the synthetic methodology and optimizing the reaction parameters, this compound can be prepared in high yield and purity, paving the way for its potential applications in various fields of chemical research.

Retrosynthetic Pathways for the Construction of this compound

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the preparation of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the most logical retrosynthetic disconnection is at the ester linkage, specifically the carbon-oxygen bond between the carbonyl group and the phenolic oxygen. youtube.com This is a common and effective strategy for the retrosynthesis of esters. amazonaws.com

This disconnection yields two primary synthons: a 3-methylphenyl cation synthon and a pentafluoropropionate anion synthon. These synthons correspond to the practical synthetic precursors, or reagents: 3-methylphenol and a pentafluoropropionic acid derivative.

The retrosynthetic approach can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

The corresponding real-world starting materials for these synthons are presented in the table below.

| Synthon | Corresponding Reagent(s) |

| 3-methylphenyl cation | 3-Methylphenol (m-cresol) |

| pentafluoropropionate anion | Pentafluoropropionic acid, Pentafluoropropionyl chloride, Pentafluoropropionic anhydride |

The forward synthesis, therefore, involves the esterification of 3-methylphenol with an appropriate pentafluoropropionylating agent. While direct esterification with pentafluoropropionic acid is possible, it often requires harsh conditions and catalysts, especially with less nucleophilic phenols. google.com A more efficient and common approach involves the use of activated derivatives of pentafluoropropionic acid, such as the corresponding acyl chloride or anhydride. chemimpex.comchemfish.com These reagents are highly electrophilic and readily react with the hydroxyl group of 3-methylphenol to form the desired ester.

The general synthetic transformation can be summarized as the acylation of 3-methylphenol. The reaction involves the nucleophilic attack of the phenolic oxygen of 3-methylphenol on the carbonyl carbon of the pentafluoropropionylating agent. This is a standard method for the formation of aryl esters.

Detailed research findings indicate that reagents like pentafluoropropionic anhydride are effective for the derivatization of alcohols and amines, highlighting their utility in forming ester and amide bonds. nih.govscbt.com Similarly, pentafluoropropionyl chloride is a well-established reagent for introducing the pentafluoropropionyl moiety. chemfish.comchemsrc.comchemdad.comchemicalbook.com The choice between the anhydride and the chloride would depend on factors such as reaction conditions, desired purity, and the scale of the synthesis. The anhydride often provides a cleaner reaction as the byproduct, pentafluoropropionic acid, can be easier to remove than the corrosive hydrogen chloride generated when using the acyl chloride.

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methylphenyl Pentafluoropropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms. For 3-Methylphenyl pentafluoropropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a complete picture of its aliphatic and aromatic frameworks, as well as its distinctive fluoro-aliphatic chain.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Aromatic and Aliphatic Frameworks

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the methyl group and the aromatic ring. The methyl protons, being in a relatively shielded environment, would likely appear as a singlet in the upfield region of the spectrum. The four aromatic protons are chemically non-equivalent and would theoretically present as a complex multiplet pattern. Their chemical shifts would be influenced by the electron-withdrawing nature of the ester group and the electron-donating effect of the methyl group.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the four aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the pentafluoropropyl chain. The carbonyl carbon is expected to be significantly deshielded, appearing far downfield. The carbons of the pentafluoropropyl group will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹H | ~7.0-7.4 | Multiplet | Aromatic protons |

| ¹³C | ~21 | Quartet | -CH₃ |

| ¹³C | ~120-140 | Multiple signals | Aromatic carbons |

| ¹³C | ~150 | Singlet | C=O (ester) |

| ¹³C | ~110-120 (tq) | Triplet of quartets | -CF₂-CF₃ |

| ¹³C | ~115-125 (qt) | Quartet of triplets | -CF₂-CF₃ |

Applications of Fluorine-19 (¹⁹F) NMR for Fluorine-Containing Systems

Fluorine-19 NMR is a powerful technique for probing the structure of organofluorine compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The chemical shifts of these signals are highly sensitive to their electronic environment. Furthermore, coupling between the non-equivalent fluorine nuclei will result in a characteristic splitting pattern, likely a triplet for the -CF₂- group and a quartet for the -CF₃ group.

Interactive Table: Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- | ~ -120 to -125 | Triplet | ~ 5-15 |

| -CF₃ | ~ -80 to -85 | Quartet | ~ 5-15 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structural components of a compound.

Analysis of Molecular Ion and Characteristic Fragmentation Patterns

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (254.15 g/mol ). The fragmentation pattern would likely be dominated by the cleavage of the ester bond, leading to characteristic fragment ions. Key predicted fragments would include the 3-methylphenoxyl radical cation and the pentafluoropropionyl cation. Further fragmentation of the aromatic portion could also be observed.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment | Description |

| 254 | [C₁₀H₇F₅O₂]⁺ | Molecular Ion |

| 147 | [C₂F₅O]⁺ | Pentafluoropropionyl cation |

| 107 | [C₇H₇O]⁺ | 3-Methylphenoxyl radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the aromatic fragment) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass of the molecular ion and its fragments with a high degree of accuracy. This precision enables the unambiguous determination of the elemental composition of each ion, confirming the molecular formula of this compound as C₁₀H₇F₅O₂.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the C=O bond of the ester, the C-F bonds of the fluoroalkyl chain, and the C-H and C=C bonds of the aromatic ring and methyl group.

Interactive Table: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl (-CH₃) |

| ~1750-1770 | C=O stretch | Ester |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1100-1300 | C-F stretch | Fluoroalkane |

| ~1000-1250 | C-O stretch | Ester |

Advanced Spectroscopic Methodologies and Chemometric Approaches

The comprehensive analysis of this compound is significantly enhanced by moving beyond standard one-dimensional spectroscopic techniques. Advanced methodologies, particularly those combining spectroscopy with powerful statistical analysis (chemometrics), and definitive structural methods like X-ray diffraction, provide a deeper and more robust understanding of the compound's characteristics and behavior in complex datasets.

Multivariate Data Analysis in Spectroscopic Research (e.g., Principal Component Analysis, Soft Independent Modeling of Class Analogies)

Spectroscopic techniques such as FTIR, Raman, or NMR spectroscopy can generate vast and complex datasets, especially when analyzing multiple samples, such as those from different synthesis batches, purity levels, or stability studies. Chemometrics offers a suite of mathematical and statistical tools to extract meaningful information from this high-dimensional data. oaji.netjaptronline.com

Principal Component Analysis (PCA) is a cornerstone of exploratory data analysis. nih.gov It reduces the dimensionality of complex spectral data by transforming the original, correlated variables (e.g., absorbance at each wavenumber) into a smaller set of new, uncorrelated variables known as principal components (PCs). nih.govlearnche.org The first few PCs capture the majority of the variance within the dataset, allowing for the visualization of patterns, trends, groupings, and outliers that are not apparent in the raw spectra. nih.govnih.gov

For this compound, PCA could be applied to a collection of infrared spectra from different production batches. The resulting scores plot might reveal clustering of batches with similar spectral profiles, while identifying outlier batches that deviate from the norm, potentially indicating impurities or variations in isomeric composition. The corresponding loadings plot would highlight the specific spectral regions (wavenumbers) responsible for these variations.

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Inferred Grouping |

|---|---|---|---|

| BP-001 | 1.45 | 0.32 | Standard Production |

| BP-002 | 1.51 | 0.29 | Standard Production |

| BP-003 | -2.10 | -1.75 | Process Variation A |

| BP-004 | -2.05 | -1.81 | Process Variation A |

| BP-005 | 5.67 | -0.15 | Outlier (Potential Impurity) |

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to establish a mathematical model for a specific class of samples. wikipedia.org This technique first uses PCA to build a model for a training set of known, authentic samples. researchgate.net New samples can then be compared against this model to determine if they belong to the defined class. readthedocs.iooup.com

In the context of quality control for this compound, a SIMCA model would be built using the spectroscopic data from multiple batches of the compound that have been verified as pure. Once the model is established, each new batch can be analyzed. The spectrum is compared to the model, and the SIMCA algorithm determines if the new batch is statistically similar to the "pure" class or if it is an outlier, thereby flagging it for further investigation. nih.gov This provides a rapid and automated method for quality assurance.

| Sample ID | Distance to Model | Critical Distance (95% Confidence) | Classification |

|---|---|---|---|

| QC-01A | 1.12 | 2.50 | Pass (Belongs to Class) |

| QC-01B | 0.98 | 2.50 | Pass (Belongs to Class) |

| QC-01C | 3.45 | 2.50 | Fail (Does not belong to Class) |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While spectroscopic methods provide valuable information about functional groups and chemical environment, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions and crystal packing. ncl.ac.ukresearchgate.net

The process requires growing a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined with very high precision.

The data obtained from an SCXRD experiment would confirm the connectivity of the 3-methylphenyl group to the oxygen atom of the pentafluoropropanoate ester. It would provide precise measurements of the C-F, C=O, and C-O bond lengths, offering insight into the electronic effects of the highly fluorinated acyl group. Furthermore, the analysis would reveal the conformation of the molecule in the solid state, such as the dihedral angle between the plane of the aromatic ring and the plane of the ester group. This information is crucial for understanding the molecule's steric properties and how it interacts with its neighbors in the crystal lattice.

| Parameter | Expected Value / Description |

|---|---|

| Empirical Formula | C10H7F5O2 |

| Formula Weight | 266.15 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | ~ 5 - 10 |

| b (Å) | ~ 8 - 15 |

| c (Å) | ~ 15 - 25 |

| α (°) | 90 |

| β (°) | ~ 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 1200 - 1800 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.45 - 1.55 |

Chemical Reactivity Profiles and Mechanistic Elucidation of 3 Methylphenyl Pentafluoropropanoate

Hydrolytic Stability and Kinetic Analysis of Pentafluoropropanoates

The presence of the pentafluoropropionyl group dramatically impacts the stability of the ester linkage towards hydrolysis. The cumulative electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The hydrolysis of esters is significantly accelerated by the presence of electron-withdrawing groups in either the acyl or the alcohol portion of the molecule. researchgate.net In 3-Methylphenyl pentafluoropropanoate, the C2F5 group exerts a powerful negative inductive effect (-I), which destabilizes the ester bond and facilitates the formation of the tetrahedral intermediate during hydrolysis. This effect is a general phenomenon observed in fluorinated esters, where the rate of hydrolysis increases with the number of fluorine atoms. nih.govnih.gov For instance, the hydrolysis rate of ethyl esters of N-acetylproline was found to increase by a factor of 3-4 for each additional fluorine atom in the ethyl group. nih.gov

Theoretical calculations support these experimental observations, suggesting that fluoro-substituted esters exhibit significantly accelerated hydrolysis rates compared to their non-substituted counterparts. researchgate.net The electron-withdrawing nature of the perfluoroalkyl group makes the carbonyl carbon more electron-deficient, thus lowering the activation energy for the nucleophilic attack that initiates hydrolysis.

Conversely, the 3-methyl group on the phenyl ring has a weak electron-donating effect (+I), which slightly counteracts the destabilization of the ester. However, the influence of the pentafluoropropionyl group is overwhelmingly dominant. The net result is a significantly compromised kinetic stability for this compound compared to non-fluorinated aryl esters like 3-methylphenyl acetate.

The rate of hydrolysis of fluorinated esters is highly dependent on pH. Studies on analogous compounds, such as phenyl trifluoroacetate, show that the hydrolysis is pH-independent at low pH (below 6) and becomes first-order with respect to the hydroxide ion concentration at higher pH (above 8). figshare.com This indicates that the hydrolysis can proceed through both uncatalyzed (neutral) and base-catalyzed pathways.

Under neutral or acidic conditions, water acts as the nucleophile. In the basic region, the much more nucleophilic hydroxide ion is the primary attacking species, leading to a dramatic increase in the reaction rate. figshare.com The half-life of fluorinated esters decreases significantly as the pH increases. For example, the half-life of a trifluoroethyl ester was found to be only 6.4 minutes at pH 11, while at pH 8, it increased to 102 hours. nih.gov

| pH | Rate Constant (kobs, s-1) | Half-life (t1/2) | Dominant Mechanism |

|---|---|---|---|

| 5.0 | 1.5 x 10-7 | ~53 days | Neutral Hydrolysis (Water Attack) |

| 7.0 | 1.6 x 10-7 | ~50 days | Neutral Hydrolysis (Water Attack) |

| 9.0 | 1.6 x 10-5 | ~12 hours | Base-Catalyzed Hydrolysis (OH- Attack) |

| 11.0 | 1.6 x 10-3 | ~7 minutes | Base-Catalyzed Hydrolysis (OH- Attack) |

Note: Data are illustrative and based on trends observed for similar fluorinated esters. nih.govfigshare.com

Distinct Fluorine Effects on Organic Reaction Pathways

Fluorine substitution can dramatically alter the outcomes of organic reactions compared to their non-fluorinated counterparts. rsc.org These "fluorine effects" stem from the high electronegativity, small size, and strong carbon-fluorine bond, which collectively influence the electronic and steric environment of the molecule.

The pentafluoropropanoate group significantly enhances the electrophilicity of the carbonyl carbon. This makes this compound an excellent acylating agent in nucleophilic acyl substitution reactions. The reaction proceeds via the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. The subsequent elimination of the 3-methylphenoxide leaving group is facilitated by the electron-withdrawing nature of the pentafluoropropionyl group, which stabilizes the resulting carboxylate.

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl fluorides is often greater than that of other aryl halides. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine, stabilizing the intermediate Meisenheimer complex. stackexchange.com While the pentafluoropropanoate is the leaving group in acyl substitution, its electronic influence on the phenyl ring is minimal due to the insulating ester oxygen. However, the compound could potentially be a precursor to other fluorinated molecules where such effects become relevant.

The choice of solvent can also influence nucleophilic fluorination reactions by modulating the nucleophilicity of the fluoride (B91410) ion. numberanalytics.com

The pentafluoropropanoate group is strongly deactivating towards electrophilic aromatic substitution on the phenyl ring. The ester oxygen can donate lone-pair electrons through resonance, but this effect is significantly diminished by the powerful inductive pull of the C2F5 group. This reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

However, fluorine can have unique stabilizing effects in certain electrophilic reactions. For example, α-fluorine atoms can stabilize adjacent carbocations through lone-pair donation, an effect that can influence reaction pathways. rsc.org While less relevant for the pentafluoropropionyl group where the fluorine atoms are on the β- and γ-carbons, this highlights the complex nature of fluorine's influence.

Kinetic studies of electrophilic fluorination reactions using N-F reagents have shown that the reactions typically follow second-order kinetics, consistent with a direct SN2-type attack of the nucleophile on the fluorine atom. acs.orgnih.gov The reactivity of these reagents can be quantified and scaled, providing a guide for designing new electrophilic fluorination reactions. rsc.orgrsc.org

Radical fluorination reactions provide a complementary approach to introducing fluorine into organic molecules. wikipedia.org Electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), can act as sources of fluorine atoms for reacting with carbon-centered radicals. wikipedia.org

In the context of this compound, radical reactions could be initiated at the methyl group on the aromatic ring or potentially involve the perfluoroalkyl chain under specific conditions. The C-F bond is very strong, making homolytic cleavage difficult. However, the presence of the fluoroalkyl group can influence the stability and reactivity of radicals at other positions in the molecule.

Mechanistic studies, often combining experimental data with computational analysis, are crucial for understanding these complex radical processes. nih.gov For instance, in copper-catalyzed radical-relay reactions, an adduct between the copper catalyst and a nitrogen-centered radical is implicated as the species that initiates hydrogen-atom transfer (HAT) from the substrate. nih.gov The subsequent functionalization of the carbon-centered radical can proceed through several pathways, including radical-polar crossover or reductive elimination from a high-valent metal complex. nih.gov

| Reaction Type | Effect of Pentafluoropropanoate Moiety | Mechanistic Implication |

|---|---|---|

| Ester Hydrolysis | Strongly Activating | Increased electrophilicity of carbonyl carbon lowers activation energy for nucleophilic attack. researchgate.netnih.gov |

| Nucleophilic Acyl Substitution | Strongly Activating | Excellent acylating agent due to the highly electrophilic carbonyl center. |

| Electrophilic Aromatic Substitution | Strongly Deactivating | Inductive withdrawal reduces the electron density of the phenyl ring. |

| Radical Reactions | Influences Radical Stability/Reactivity | Strong C-F bonds are unreactive, but the group's electronic nature can affect adjacent radical centers. wikipedia.org |

Transition Metal-Catalyzed Transformations and Their Mechanistic Implications for this compound

The reactivity of this compound in the presence of transition metal catalysts is an area of significant academic and industrial interest. The presence of the pentafluoropropanoyl group, a highly fluorinated ester moiety, alongside an aromatic ring, provides multiple potential sites for catalytic transformations. Research into related fluorinated compounds has elucidated several key reaction pathways that are likely applicable to this specific molecule. mdpi.com

Transition metal catalysis offers a powerful toolkit for the selective modification of organic molecules under mild conditions. mdpi.com For this compound, these transformations can be broadly categorized into reactions involving the aromatic ring and those targeting the ester functionality.

Aromatic Ring Functionalization:

Cross-coupling reactions catalyzed by transition metals such as palladium, copper, and nickel are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The 3-methylphenyl group of the ester can potentially undergo various C-H activation and functionalization reactions. The directing-group ability of the ester oxygen could influence the regioselectivity of these transformations, favoring ortho-functionalization.

Mechanistically, these reactions often proceed through a series of well-defined elementary steps:

Oxidative Addition: The active metal catalyst inserts into a carbon-halogen or carbon-pseudohalogen bond on a coupling partner.

Transmetalation: An organometallic reagent transfers its organic group to the catalyst center.

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the final product and regenerating the active catalyst.

While this compound itself does not possess a leaving group on the aromatic ring for classical cross-coupling, C-H activation pathways provide a direct route for functionalization.

Transformations Involving the Ester Moiety:

The pentafluoropropanoate group is a strong electron-withdrawing group, which significantly influences the reactivity of the ester. This moiety can be involved in various transition metal-catalyzed reactions, including decarboxylative couplings and reductions. For instance, under specific catalytic conditions, the C-O bond of the ester could be cleaved, leading to the formation of an aryl radical or an organometallic species derived from the 3-methylphenyl group.

A plausible mechanistic pathway for a transition metal-catalyzed reaction at the ester group could involve the coordination of the metal to the carbonyl oxygen, followed by oxidative addition into the acyl C-O bond. Subsequent steps would depend on the specific reagents and reaction conditions.

The following table summarizes potential transition metal-catalyzed transformations applicable to this compound, based on established reactivity of similar fluorinated esters and aromatic compounds.

| Transformation Type | Potential Reaction Site | Catalyst | Potential Products | Mechanistic Hallmark |

| C-H Arylation | Aromatic Ring (ortho to ester) | Pd, Rh, Ru | Biaryl compounds | Directed C-H activation |

| Decarboxylative Coupling | Ester Group | Ni, Pd, Ag | 3-Methylphenyl derivatives | Radical or organometallic intermediates |

| Ester Reduction | Ester Group | Ru, Fe | 3-Methylbenzyl alcohol | Hydride transfer |

This table is illustrative and based on the general reactivity of related compounds.

Consequences of Fluorination on Molecular Reactivity and Stability in Ester Systems

The introduction of fluorine atoms into organic molecules profoundly alters their physical, chemical, and biological properties. In the case of this compound, the five fluorine atoms on the propanoate moiety have significant consequences for the molecule's reactivity and stability. nih.gov

Electronic Effects:

Fluorine is the most electronegative element, and its presence in the pentafluoropropanoyl group exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org This effect has several important consequences:

Increased Electrophilicity of the Carbonyl Carbon: The electron density at the carbonyl carbon is significantly reduced, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can accelerate reactions such as hydrolysis and transesterification compared to non-fluorinated analogues.

Increased Acidity of α-Protons: While the pentafluoropropanoyl group in this specific ester lacks α-protons, in related fluorinated esters, the acidity of protons on the carbon adjacent to the carbonyl group is increased, facilitating enolate formation.

Stabilization of Anionic Intermediates: The electron-withdrawing nature of the fluoroalkyl group can stabilize negative charges that develop in reaction intermediates, potentially lowering the activation energy of certain reaction pathways.

Stability Considerations:

The high degree of fluorination also impacts the stability of the ester bond. Studies on the hydrolysis of fluorinated esters have shown that increasing the number of fluorine atoms generally leads to a decrease in hydrolytic stability. nih.gov This is a direct consequence of the increased electrophilicity of the carbonyl carbon, which facilitates the addition of water.

The following table outlines the key effects of the pentafluoropropanoyl group on the properties of this compound.

| Property | Effect of Pentafluoropropanoyl Group | Underlying Reason |

| Reactivity towards Nucleophiles | Increased | Strong -I effect of fluorine atoms enhances carbonyl electrophilicity. |

| Hydrolytic Stability | Decreased | Increased susceptibility of the carbonyl carbon to attack by water. nih.gov |

| Lipophilicity | Increased | The fluorine atoms increase the nonpolar surface area of the molecule. nih.gov |

| Metabolic Stability | Potentially Increased (aromatic ring) | The C-F bond is very strong, and fluoroalkyl groups can block sites of metabolic oxidation. nih.gov |

This table provides a qualitative summary of the expected effects based on established principles of fluorine chemistry.

Computational and Quantum Chemical Investigations of 3 Methylphenyl Pentafluoropropanoate

Electronic Structure Determination via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electron distribution and energy levels within 3-Methylphenyl pentafluoropropanoate.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. nih.govresearchgate.netnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine key molecular and electronic properties. mdpi.comnih.govresearchgate.net These properties are crucial for understanding the molecule's reactivity and stability.

A hypothetical data table of calculated electronic properties for this compound is presented below.

| Property | Predicted Value | Unit |

| Energy of HOMO | (Data not available) | eV |

| Energy of LUMO | (Data not available) | eV |

| HOMO-LUMO Gap (ΔE) | (Data not available) | eV |

| Ionization Potential | (Data not available) | eV |

| Electron Affinity | (Data not available) | eV |

| Electronegativity (χ) | (Data not available) | eV |

| Chemical Hardness (η) | (Data not available) | eV |

| Dipole Moment | (Data not available) | Debye |

These values are hypothetical and would need to be calculated using appropriate quantum chemical software.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. arxiv.orgmdpi.com This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest potential energy. cnr.itchemrxiv.org For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis would be necessary to identify all low-energy conformers. mdpi.comsemanticscholar.orgbohrium.com This involves exploring the potential energy surface by rotating key dihedral angles and performing geometry optimizations on the resulting structures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and understanding the factors that control their outcomes.

To understand how this compound is formed, computational chemists would model its synthetic pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. By mapping out the energetic landscape, researchers can identify the most likely reaction pathway and pinpoint the rate-determining step. This analysis provides a theoretical foundation for optimizing reaction conditions to improve yield and efficiency.

Computational methods can predict the selectivity of chemical reactions. mdpi.com For reactions involving this compound, theoretical calculations could determine whether a reaction is likely to be kinetically or thermodynamically controlled. By calculating the activation energies for different competing pathways, it is possible to predict which product will be formed preferentially. mdpi.com Furthermore, transition state theory can be used in conjunction with calculated vibrational frequencies to estimate reaction rate constants.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A critical application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds. nih.gov By calculating theoretical spectra and comparing them with experimental measurements, chemists can confirm the structure of a synthesized molecule. researchgate.netresearchgate.net

For this compound, the following spectroscopic parameters would typically be calculated:

Infrared (IR) Frequencies: Calculation of vibrational frequencies helps in assigning the peaks observed in an experimental IR spectrum to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores.

A hypothetical comparison of experimental and theoretical spectroscopic data is shown in the table below.

| Spectroscopic Data | Experimental Value | Calculated Value |

| Key IR Frequency (C=O stretch) | (Data not available) | (Data not available) |

| 1H NMR Chemical Shift (aromatic) | (Data not available) | (Data not available) |

| 13C NMR Chemical Shift (ester carbonyl) | (Data not available) | (Data not available) |

| λmax (UV-Vis) | (Data not available) | (Data not available) |

This table illustrates the type of data that would be generated in a computational study and compared with experimental results.

Advanced Research Applications and Future Directions for 3 Methylphenyl Pentafluoropropanoate

Utility in Advanced Organic Synthesis and Functionalization Strategies

The unique combination of a highly activated ester and a substituted aromatic ring in 3-Methylphenyl pentafluoropropanoate makes it a promising candidate for use in the construction of complex organic molecules and the development of new synthetic methods.

The 3-methylphenyl group is a common structural motif in many biologically active molecules and functional materials. wikipedia.orgfiveable.mestenutz.eu As such, this compound can serve as a valuable building block for introducing this moiety into larger, more complex molecular frameworks. The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This allows for the efficient transfer of the 3-methylbenzoyl group to a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This reactivity is particularly useful in the late-stage functionalization of complex molecules, where mild reaction conditions are often required to avoid the decomposition of sensitive substrates.

Furthermore, pentafluorophenyl esters have been demonstrated to be effective electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This opens up the possibility of using this compound in carbon-carbon bond-forming reactions to construct intricate molecular architectures. The high reactivity of the pentafluorophenyl ester allows for chemoselective coupling, even in the presence of other ester functionalities. nih.govnih.gov

The development of new synthetic methodologies is a cornerstone of modern organic chemistry. The inherent reactivity of this compound can be harnessed to create novel synthetic transformations. For instance, the pentafluorophenyl ester can act as a precursor to ketyl radicals under mild reducing conditions, which can then participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org This approach could provide a new route to functionalized aromatic ketones derived from the 3-methylphenyl scaffold.

Moreover, the principles of using pentafluoropyridine (B1199360) to generate acyl fluorides in situ for esterification and cross-coupling reactions could potentially be adapted. dur.ac.uk While this compound is already an activated ester, its reactivity could be further modulated or channeled into different reaction pathways, leading to the development of novel synthetic strategies.

Integration into Peptide Chemistry and Biomolecular Modification

The field of peptide chemistry and the modification of biomolecules often rely on the use of activated esters for the formation of amide bonds and for bioconjugation. The properties of pentafluorophenyl esters make them particularly well-suited for these applications. wikipedia.org

Pentafluorophenyl esters are widely used in peptide synthesis because they are highly reactive towards amines, leading to efficient peptide bond formation, yet they exhibit greater stability towards hydrolysis compared to other active esters like succinimidyl esters. wikipedia.orgnih.govhighfine.com In this context, this compound could be employed as a reagent for the N-terminal capping of peptides. Introducing a 3-methylbenzoyl group at the N-terminus can modulate the peptide's physicochemical properties, such as its lipophilicity and metabolic stability.

Beyond standard peptide synthesis, this compound could also be used for the site-specific modification of amino acid side chains. For example, the lysine (B10760008) side-chain amine could be acylated with the 3-methylbenzoyl group, altering the charge and hydrophobicity of the peptide, which can be useful for studying protein structure and function. The use of perfluoroaromatic reagents is a growing area in peptide and protein modification due to their chemoselective reactivity under mild conditions. nih.gov The principles of using fluoroalcohols to promote the modification of biomolecules could also be explored in conjunction with reagents like this compound. nih.gov

Applications in Analytical Chemistry Methodologies

In analytical chemistry, particularly in chromatographic techniques, derivatization is a crucial step to improve the volatility, thermal stability, and detectability of analytes. youtube.com The pentafluoropropionyl group is a well-established derivatizing agent for this purpose, especially in gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

While this compound itself is an ester, the underlying principle of using a reagent that introduces a pentafluoropropionyl group is highly relevant to trace analysis. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are commonly used to derivatize compounds with active hydrogens, such as amines and hydroxyl groups. nih.govresearchgate.netnih.govmdpi.comthomassci.com This process converts polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis. youtube.com

This strategy is applicable to the trace analysis of a wide range of compounds, including mycotoxins, which often possess hydroxyl and amino functionalities. Derivatization with a pentafluoropropionylating agent would enhance their chromatographic properties and introduce a highly electronegative group, which is beneficial for sensitive detection using electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govresearchgate.net

Table 1: Comparison of Derivatization Agents for GC-MS Analysis

| Derivatization Agent | Target Functional Groups | Key Advantages |

|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | Amines, Alcohols, Phenols | High volatility of derivatives, Excellent for ECD and NCI-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Forms stable TMS derivatives, Widely used |

The analysis of target molecules in complex biological matrices (e.g., plasma, urine) and environmental samples (e.g., soil, water) is often challenging due to the presence of interfering substances. nih.govbioanalyticalresearch.comfrontiersin.org Derivatization can not only improve the analytical characteristics of the target analyte but also facilitate its separation from the matrix components. nih.govresearchgate.netresearchgate.netresearchgate.net

Exploration in Advanced Materials Science and Specialized Lubricant Formulations

The unique molecular architecture of this compound, which combines a fluorinated acyl group with an aromatic ring, suggests its potential for specialized applications in materials science and as a component in high-performance lubricants. The presence of the pentafluoropropionyl group imparts properties characteristic of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy. Concurrently, the 3-methylphenyl group offers a rigid aromatic core that can contribute to molecular packing and film-forming capabilities, which are crucial for lubricant and material applications.

Potential in Temperature-Stable Liquid Development

The development of liquids that can operate under extreme temperature fluctuations is a critical area of research, with applications ranging from aerospace to electronics cooling. Fluorinated compounds are often investigated for these purposes due to their inherent thermal stability.

Partially fluorinated esters and ethers have been identified as promising candidates for temperature-stable liquids. acs.org The strong carbon-fluorine bonds in the pentafluoropropionyl tail of this compound are expected to confer a high degree of thermal and oxidative stability, a known characteristic of fluorinated esters. acs.orgresearchgate.net This stability is crucial for liquids used in high-temperature environments where conventional hydrocarbon-based fluids would degrade.

In the context of liquid coolants for electronics, perfluorinated compounds (PFCs) have been utilized due to their dielectric properties and chemical inertness. sindathermal.comwikipedia.org While this compound is not a fully fluorinated molecule, the significant fluorine content suggests it could exhibit desirable dielectric properties and low flammability. The aromatic component of the molecule may also enhance its thermal conductivity compared to some aliphatic fluorinated compounds, a beneficial property for efficient heat transfer.

The potential for this compound in this area is also supported by the wide liquid-state temperature range often exhibited by fluorinated solvents, which can improve low-temperature performance without freezing. acs.org Research into fluorinated esters for nonflammable electrolytes in batteries has shown their high thermal stability, with no exothermic peaks observed during thermal decomposition analysis, unlike conventional carbonate electrolytes. acs.org

Below is a comparative table illustrating the projected properties of this compound against a conventional hydrocarbon oil and a perfluoropolyether (PFPE), a type of high-performance fluorinated lubricant.

| Property | Conventional Hydrocarbon Oil | Perfluoropolyether (PFPE) | Projected for this compound |

| Thermal Stability | Moderate | Excellent | High |

| Oxidative Stability | Moderate | Excellent | High |

| Volatility at High Temp. | High | Low | Low to Moderate |

| Dielectric Strength | Low | High | Moderate to High |

| Material Compatibility | Variable | Excellent | Good to Excellent |

Structural Design for Enhanced Material Performance

The specific structure of this compound allows for a discussion of how its constituent parts could be tailored to enhance material performance, particularly in the realm of specialized lubricants.

The pentafluoropropionyl group is a key feature, providing lubricity and anti-wear characteristics. Fluorinated oils are known to outperform traditional lubricants under extreme conditions due to their thermal stability and chemical inertness. dakenchem.com The low surface energy imparted by the fluorinated chain can lead to the formation of stable, low-friction films on surfaces.

The aromatic ring from the 3-methylphenyl group introduces rigidity and the potential for strong intermolecular interactions, such as π-π stacking. These interactions can contribute to the formation of a robust lubricating film that can withstand high pressures and shear forces. Aromatic esters have been investigated as potential base stock fluids for gas turbine engine lubricants due to their high thermal and oxidative stability. osti.gov The methyl group on the aromatic ring can also influence the physical properties of the molecule, such as its viscosity index and pour point, by disrupting crystal packing at low temperatures.

The combination of a fluorinated aliphatic chain and an aromatic ring in this compound represents a promising design for high-temperature lubricants. Research on lubricants for aircraft gas-turbine engines has shown that fluoroalcohol esters of aromatic acids can offer decreased volatility and increased stability compared to their aliphatic counterparts. osti.gov Synthetic esters are also valued for their polarity, which gives them an affinity for metal surfaces, providing excellent wear protection. nyelubricants.com

The following table outlines the potential contribution of each structural component of this compound to its performance as a lubricant.

| Structural Component | Potential Contribution to Lubricant Performance |

| Pentafluoropropionyl Group | High thermal and oxidative stability, low surface energy, good lubricity, chemical inertness. |

| Ester Linkage | Polarity for metal surface adhesion, hydrolytic stability (can be a point of weakness if not sterically hindered). |

| Aromatic (Phenyl) Ring | Rigidity for film strength, potential for high thermal stability, good viscosity-temperature characteristics. |

| Methyl Group (on ring) | Modifies viscosity and pour point, influences molecular packing. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-methylphenyl pentafluoropropanoate, and how can reaction conditions be optimized?

- Methodology : Start with esterification of pentafluoropropanoic acid derivatives (e.g., acyl fluorides or anhydrides) with 3-methylphenol. Use catalytic acid (H₂SO₄) or base (DMAP) under anhydrous conditions. For optimization, monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .

- Critical Parameters : Control temperature (60–80°C) to avoid decomposition of the pentafluoropropanoyl group. Purify via silica gel chromatography using hexane/ethyl acetate gradients .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with a C18 column and UV detection (λ = 254 nm), using trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve fluorinated byproducts .

- Structural Confirmation : Combine <sup>1</sup>H NMR (aromatic protons: δ 6.8–7.2 ppm) and <sup>19</sup>F NMR (CF₃ groups: δ -75 to -85 ppm). Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass verification .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential hydrolysis to toxic pentafluoropropanoic acid .

- Store at 0–6°C in sealed, inert containers to prevent moisture ingress .

Advanced Research Questions

Q. How do electronic effects of the 3-methylphenyl group influence the reactivity of the pentafluoropropanoyl ester in nucleophilic substitutions?

- Experimental Design : Compare reaction rates with substituted phenols (e.g., 4-methylphenyl vs. 3-methoxyphenyl analogs) under SN2 conditions (e.g., K₂CO₃ in DMF). Monitor kinetics via <sup>19</sup>F NMR.

- Data Interpretation : The electron-donating methyl group meta to the ester may sterically hinder nucleophilic attack, slowing hydrolysis compared to para-substituted analogs .

Q. What computational methods can predict the stability of this compound under thermal or photolytic stress?

- Methodology :

- Thermal Stability : DFT calculations (B3LYP/6-31G*) to model bond dissociation energies, focusing on the C-O ester linkage .

- Photodegradation : TD-DFT simulations to identify UV absorption bands (λ > 300 nm) and potential radical formation pathways .

Q. How can researchers resolve contradictions in chromatographic retention data for fluorinated analogs?

- Case Study : If reversed-phase HPLC shows unexpected retention for this compound vs. non-fluorinated esters:

- Hypothesis : Perfluorinated acids (e.g., pentafluoropropionic acid) act as ion-pairing agents, altering hydrophobicity .

- Testing : Repeat chromatography with and without ion-pairing reagents (e.g., HFBA) to isolate electrostatic vs. hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.